molecular formula C7H3ClF3IO2S B14847244 3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride

3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B14847244
M. Wt: 370.52 g/mol
InChI Key: KLGMUXNLOZGGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF3IO2S and a molecular weight of 370.52 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with iodine at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-iodo-5-(trifluoromethyl)benzene. One common method includes the reaction of 3-iodo-5-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets include nucleophilic sites on biomolecules or other chemical species, leading to the formation of covalent bonds and subsequent modifications .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the iodine substituent.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with bromine instead of iodine.

    3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with chlorine instead of iodine

Uniqueness

3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in certain synthetic applications .

Properties

Molecular Formula

C7H3ClF3IO2S

Molecular Weight

370.52 g/mol

IUPAC Name

3-iodo-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H3ClF3IO2S/c8-15(13,14)6-2-4(7(9,10)11)1-5(12)3-6/h1-3H

InChI Key

KLGMUXNLOZGGAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.